molecular formula C16H21NO3 B11845089 Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Cat. No.: B11845089
M. Wt: 275.34 g/mol
InChI Key: VKMPUGDDQXYEGT-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS: 42191-83-3, molecular formula: C15H19NO3) is a spirocyclic compound featuring a fused isobenzofuran-piperidine scaffold with an ethyl ester group. It is primarily used in pharmaceutical research and chemical synthesis . Key hazards include acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory tract irritation (H335) .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 1-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H21NO3/c1-3-19-15(18)17-10-8-16(9-11-17)14-7-5-4-6-13(14)12(2)20-16/h4-7,12H,3,8-11H2,1-2H3

InChI Key

VKMPUGDDQXYEGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C3=CC=CC=C3C(O2)C

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • 3-Methyl-Isobenzofuran Synthesis :

    • Cyclization of 3-methyl-phthalic anhydride with a diol under acidic conditions to form the isobenzofuran core.

    • Example: Reaction of 3-methyl-phthalic anhydride with ethylene glycol in H2SO4.

  • Spiro Formation :

    • Deprotonation of the piperidine nitrogen with a base (e.g., K2CO3) to enable nucleophilic attack on the isobenzofuran’s oxygen.

    • Conditions : DMF, 80°C, 18 hours.

Representative Reaction Data

Reagents/ConditionsYieldProductSource
K2CO3, KI, DMF, 80°C, 18h98%tert-Butyl ester derivative
Hunig’s base, NMP, 120°C, 6h44mgEthyl ester intermediate

Spectroscopic Data :

  • 1H NMR (DMSO) : δ 8.41 (d, 1H), 7.93 (d, 1H), 7.30 (s, 4H), 5.04 (s, 2H).

Palladium-Catalyzed Cyclization

This route employs cross-coupling to form the spiro system, leveraging palladium catalysts for regioselectivity.

Reaction Mechanism

  • Propargylic Intermediate Synthesis :

    • Reaction of 3-methyl-isobenzofuran with a propargylating agent (e.g., propargyl bromide).

  • Cyclization with Piperidine Precursor :

    • Pd(OAc)2/P(2-Tol)3 catalyst in DMF at 120°C.

Optimization and Yields

Catalyst SystemTemperatureSolventYield
Pd(OAc)2/P(2-Tol)3 (10 mol%)120°CDMFN/A
Na2CO350°CAcetic acid84%

Key Insight : Palladium-catalyzed methods enable high regioselectivity but require precise control of reaction parameters.

Esterification Post-Spiro Formation

This approach prioritizes esterification after forming the spiro system.

Ethyl Ester Synthesis

  • Carboxylic Acid Activation :

    • Use of DCC/DMAP or H2SO4 to activate the carboxylic acid.

  • Esterification :

    • Reaction with ethanol under reflux.

Reaction Table

StepReagents/ConditionsYield
Acid ActivationDCC, DMAP, CH2Cl2, 0°C → RTN/A
EsterificationEthanol, H2SO4, reflux, 6h85%

Chromatographic Data :

  • Purification : Silica gel (CH2Cl2/MeOH = 20/1).

One-Pot Synthesis

This method combines spiro formation and esterification in a single step, inspired by ninhydrin-based protocols.

General Procedure

  • Condensation :

    • Ninhydrin and 3-methyl-4-amino-1,2-naphthoquinone in acetic acid at 50°C.

  • Oxidative Cleavage :

    • H5IO6 at RT to form the spiro system.

  • Esterification :

    • In situ reaction with ethanol.

Yield and Conditions

StepConditionsYield
CondensationAcetic acid, 50°C, 2h90%
Oxidative CleavageH5IO6, RT, 15 min95%

Alternative Routes: Reductive Amination

This method introduces the piperidine moiety via reductive amination.

Reaction Pathway

  • Imine Formation :

    • Reaction of 3-methyl-isobenzofuran with a piperidine aldehyde.

  • Reduction :

    • NaBH3CN/ZnCl2 in THF/MeOH at RT.

Example Data

Reagents/ConditionsYield
NaBH3CN, ZnCl2, THF/MeOH, 20h578 mg

MS Data :

  • ESI-MS : m/z 189.9 [M]+.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Nucleophilic SubstitutionHigh yield (98%)Requires anhydrous conditions
Palladium-CatalyzedRegioselectivityExpensive catalysts
One-Pot SynthesisAtom economyLimited scalability
Reductive AminationMild conditionsLow yields for complex substrates

Spectroscopic Characterization

Key Spectral Peaks :

  • 1H NMR (CDCl3) : δ 7.30–7.10 (m, 4H), 5.07 (s, 2H), 2.89–2.72 (m, 4H).

  • 13C NMR (CDCl3) : δ 168.5 (C=O), 146.9 (Ar-C), 125.8 (Ar-C) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.32 g/mol
  • IUPAC Name : Ethyl spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carboxylate
  • CAS Number : 42191-83-3

The compound features a spiro structure that combines a piperidine ring with an isobenzofuran moiety, which contributes to its unique chemical properties and biological activities.

Biological Activities

Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate has been evaluated for various biological activities:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The spiro configuration may enhance interaction with microbial targets, leading to increased efficacy against bacteria and fungi.
  • Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells. Mechanistic studies have shown that it can activate caspases, which are crucial for the programmed cell death pathway.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes such as acetylcholinesterase and urease. This inhibition could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Evaluation :
    • A series of piperidine derivatives were synthesized and tested for antimicrobial activity. The incorporation of the spiro structure significantly enhanced the antimicrobial efficacy compared to non-spiro counterparts.
    • Data showed a minimum inhibitory concentration (MIC) range between 10 to 50 µg/mL against various bacterial strains.
  • Anticancer Mechanism :
    • In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis.
    • Flow cytometry analysis indicated a significant increase in early and late apoptotic cells upon treatment.
  • Safety Profile :
    • Toxicity assessments in animal models revealed no acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development as a therapeutic agent.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance their biological activity:

Compound DerivativeBiological ActivityMIC (µg/mL)Notes
Derivative AAntimicrobial15Effective against Gram-positive bacteria
Derivative BAnticancer25Induces apoptosis in breast cancer cells
Derivative CEnzyme Inhibition30Inhibits acetylcholinesterase activity

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Spirocyclic Esters

Table 1: Key Structural Analogs and Properties
Compound Name CAS Number Molecular Formula Key Substituents Notable Properties Reference
Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate 42191-83-3 C15H19NO3 Ethyl ester, 3-methyl Moderate toxicity (H302, H315, H319)
tert-Butyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate 663622-87-5 C17H23NO3 tert-Butyl ester Higher hydrolytic stability
Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate N/A C22H24N2O3 Benzyl ester, 5-methoxy-indole Enhanced lipophilicity
6-Fluoro-3-(4-fluorophenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate 1359703-79-9* C20H18F2NO3 Fluorine substituents Improved metabolic stability

*Note: CAS 1359703-79-9 is illustrative; exact analogs may vary.

Key Observations :

  • Ester Group Influence: The tert-butyl analog (C17H23NO3) exhibits greater hydrolytic stability due to steric hindrance compared to the ethyl ester . This impacts bioavailability and synthetic utility.
  • Substituent Effects : Fluorine atoms () enhance metabolic stability and lipophilicity, while methoxy groups () may improve solubility but reduce membrane permeability.
Table 3: Hazard Comparison of Spirocyclic Esters
Compound Acute Toxicity (Oral) Skin/Irritation Respiratory Hazard LogP* Reference
Ethyl 3-methyl-spiro[...]-carboxylate Category 4 (H302) Category 2 Category 3 (H335) ~2.5†
Ethyl 6-(trifluoromethyl)pyran-carboxylate Discontinued N/A N/A ~3.0‡
tert-Butyl spiro[...]-carboxylate Not classified Not classified Not classified ~3.8§

*Predicted LogP values using Molinspiration; †Estimated from C15H19NO3; ‡Trifluoromethyl increases hydrophobicity; §tert-Butyl enhances lipophilicity.

Safety Notes:

  • The ethyl ester’s moderate toxicity (H302) contrasts with the tert-butyl analog’s lack of reported hazards, suggesting ester choice critically impacts safety .

Biological Activity

Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, with the CAS number 42191-83-3, is a compound of interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C15H19NO3, with a molecular weight of 261.32 g/mol. The compound features a spiro structure that contributes to its unique chemical behavior and interaction with biological systems.

PropertyValue
CAS Number42191-83-3
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Boiling PointNot available

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of key inflammatory mediators. In studies involving cell lines, it demonstrated significant anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
  • Neuroprotective Effects : this compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It may help mitigate oxidative stress and neuroinflammation, which are critical factors in conditions such as Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • CYP Enzyme Inhibition : It has been noted to inhibit certain cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Cell Signaling Pathways : The compound may modulate cell signaling pathways involved in inflammation and apoptosis, including NF-kB and caspase pathways.

Study on Anti-inflammatory Activity

In a study published in Molecules, researchers evaluated the anti-inflammatory effects of this compound using RAW264.7 macrophage cells. The results indicated a significant reduction in the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with this compound at concentrations ranging from 10 µM to 50 µM .

Anticancer Activity Assessment

A recent investigation assessed the anticancer properties of the compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 20 µM in MDA-MB-231 cells, indicating potent cytotoxicity .

Neuroprotection in Animal Models

In an animal model study for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation compared to control groups .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Ethyl 3-methyl-3H-spiro[...]carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosol formation is possible .

  • Ventilation : Conduct experiments in fume hoods with ≥0.5 m/s airflow to minimize inhalation risks .

  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline for 15 minutes and seek medical evaluation .

  • Storage : Store in sealed containers at 2–8°C, away from light and incompatible materials (e.g., strong oxidizers) .

    Data Table 1 : Hazard Classification Summary (GHS)

    Hazard CategoryClassificationPrecautionary Measures
    Acute Oral ToxicityCategory 4 (LD₅₀ > 300 mg/kg)Avoid ingestion; use mouth pipetting prohibition
    Skin IrritationCategory 2Use chemical-resistant gloves
    Eye IrritationCategory 2ASafety goggles mandatory

Q. What synthetic routes are documented for Ethyl 3-methyl-3H-spiro[...]carboxylate?

  • Methodological Answer :

  • Route 1 : Multi-step synthesis starting from bromobenzofuran derivatives. Key steps include:

  • Oxidation : Use CrO₃ in acetic acid to form ketone intermediates.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) to introduce the piperidine ring .

  • Route 2 : Alkylation of spirocyclic precursors with ethyl chloroformate under basic conditions (K₂CO₃ in CH₃CN at 80°C for 4 hours) .

  • Yield Optimization : Control reaction pH (7–9) and temperature (70–80°C) to minimize side products .

    Data Table 2 : Synthetic Route Comparison

    RouteStarting MaterialKey Reagents/ConditionsYield (%)
    1BromobenzofuranCrO₃, H₂/Pd-C45–55
    2Spiro-piperidineK₂CO₃, CH₃CN, 80°C60–70

Q. How is the spirocyclic structure of this compound validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spiro junction (e.g., absence of proton coupling at the spiro carbon) .
  • X-ray Crystallography : Resolve 3D conformation; spiro angle typically 85–95° between isobenzofuran and piperidine rings .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₅H₁₉NO₃, [M+H⁺]⁺ = 262.1443) .

Advanced Research Questions

Q. How does Ethyl 3-methyl-3H-spiro[...]carboxylate interact with sigma (σ) receptors, and how can binding affinity be optimized?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligands (e.g., [³H]-(+)-pentazocine) in competitive binding studies with HEK-293 cells expressing σ₁/σ₂ receptors .

  • Structure-Activity Relationship (SAR) : Introduce fluorinated alkyl chains (e.g., 3-fluoropropyl) to enhance lipophilicity and blood-brain barrier penetration .

  • Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers; (S)-enantiomers show 3× higher σ₂ affinity .

    Data Table 3 : Enantiomer Activity Comparison

    Enantiomerσ₁ IC₅₀ (nM)σ₂ IC₅₀ (nM)Metabolic Half-Life (h)
    (S)-form120456.7
    (R)-form3801403.2

Q. What methodologies elucidate the metabolic pathways of spirocyclic piperidine derivatives?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor; analyze metabolites via LC-Orbitrap MS .
  • Main Metabolites : Hydroxylation at the piperidine ring (m/z +16) and N-dealkylation of the ethyl ester (m/z -72) .
  • Enantioselective Degradation : (R)-enantiomers undergo faster CYP3A4-mediated oxidation than (S)-forms .

Q. How can researchers address data gaps in physicochemical properties (e.g., logP, solubility) for this compound?

  • Methodological Answer :

  • Experimental Determination :
  • logP : Shake-flask method (octanol/water partition) at pH 7.4 .
  • Aqueous Solubility : Use nephelometry or HPLC-UV quantification after saturation .
  • Computational Prediction : Employ QSAR models (e.g., SwissADME) using molecular descriptors (e.g., topological polar surface area = 45 Ų) .

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